molecular formula C5H8F4O2 B3031563 2-(2,2,3,3-Tetrafluoropropoxy)ethanol CAS No. 50997-68-7

2-(2,2,3,3-Tetrafluoropropoxy)ethanol

Cat. No.: B3031563
CAS No.: 50997-68-7
M. Wt: 176.11 g/mol
InChI Key: PBDNKYROBKLKSZ-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluoropropoxy)ethanol (CAS: 1435806-79-3) is a fluorinated ether-alcohol characterized by a tetrafluoropropoxy group (-O-CF₂CF₂CH₂F) attached to an ethoxyethanol backbone.

Properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O2/c6-4(7)5(8,9)3-11-2-1-10/h4,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDNKYROBKLKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600246
Record name 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50997-68-7
Record name 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol typically involves the reaction of 2,2,3,3-tetrafluoropropanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which acts as a catalyst. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure reactors can also enhance the yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluoropropoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoropropoxyacetic acid, while reduction could produce tetrafluoropropoxyethane .

Scientific Research Applications

2-(2,2,3,3-Tetrafluoropropoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2,3,3-Tetrafluoropropoxy)ethanol exerts its effects involves interactions with specific molecular targets. The tetrafluoropropoxy group can interact with enzymes and proteins, altering their activity and function. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Structure: Differs by substitution of the tetrafluoropropoxy group with a bulky phenoxy-ether chain containing a tetramethylbutyl group.
  • Properties : Higher molecular weight (C₁₈H₂₈O₃; MW: 292.4 g/mol) and lipophilicity due to the aromatic and branched alkyl groups.
  • Applications : Restricted to R&D due to acute oral toxicity (Category 4) and serious eye damage (Category 1) .

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6)

  • Structure: Contains a diol (-OH) group instead of ethanol, enhancing hydrophilicity.
  • Properties : Molecular formula C₆H₁₀F₄O₃ (MW: 206.14 g/mol). The diol structure improves solubility in polar solvents.

Glycidyl 2,2,3,3-Tetrafluoropropyl Ether (CAS: 19932-26-4)

  • Structure: Epoxide (oxirane) ring replaces the ethanol group, enabling polymerization.
  • Properties : C₆H₈F₄O₂ (MW: 188.12 g/mol); reactive epoxy group allows crosslinking in resins or adhesives.
  • Applications : Used in fluorinated polymers for chemical resistance .

MCU Modifier (CAS: 308362-88-1)

  • Structure: Isomeric mixture of 1-(2,2,3,3-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol and minor isomers.
  • Properties : Acts as a diluent modifier in solvent extraction processes, enhancing extractant solubility and phase stability.
  • Applications : Critical in nuclear waste processing; shelf-life studies indicate stability beyond 5 years under controlled storage .

Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Hazards
2-(2,2,3,3-Tetrafluoropropoxy)ethanol 1435806-79-3 C₇H₁₀F₄O₃ 222.15 (estimated) Surfactants, solvents (hypothetical) Not explicitly reported
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₈H₂₈O₃ 292.4 R&D Acute toxicity (Oral, Cat. 4), Eye damage (Cat. 1)
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol 25385-68-6 C₆H₁₀F₄O₃ 206.14 Coatings, pharmaceuticals No data
Glycidyl 2,2,3,3-Tetrafluoropropyl Ether 19932-26-4 C₆H₈F₄O₂ 188.12 Fluoropolymers Reactive epoxy group; handling precautions advised
MCU Modifier 308362-88-1 C₁₆H₂₁F₄O₃ 344.33 Solvent extraction Stable under storage; no acute hazards reported

Key Research Findings

Fire Retardancy

Fluorocyclotriphosphazene derivatives with 2,2,3,3-tetrafluoropropoxy groups (e.g., dichlorotetra(2,2,3,3-tetrafluoropropoxy)cyclophosphazene) demonstrate dual functionality:

  • Flame Resistance : Reduces cotton fabric flammability by 80% in vertical burn tests.
  • Water/Oil Repellency : Contact angles >120° for water and >90° for oil, with minimal impact on fabric strength .

Solvent Extraction Efficiency

The MCU modifier enhances the solubility of extractants like Cs-7SB in aliphatic diluents, achieving >99% extraction efficiency for cesium in nuclear waste streams.

Toxicity Profiles

  • 2,2,2-Trifluoroethanol (CAS: 75-89-8): A simpler fluorinated alcohol with acute toxicity (LD₅₀: 240 mg/kg, oral rats) and severe eye irritation. Highlights the trade-off between fluorination degree and safety .
  • Phenoxyethanol Derivatives: Increased alkyl/aryl substitution correlates with higher toxicity, as seen in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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